molecular formula C27H23N5O5 B2523776 methyl 2-{2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate CAS No. 1189894-71-0

methyl 2-{2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate

Cat. No.: B2523776
CAS No.: 1189894-71-0
M. Wt: 497.511
InChI Key: ZMTGQHGAEQCSBQ-UHFFFAOYSA-N
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Description

Methyl 2-{2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives

Scientific Research Applications

Methyl 2-{2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate has several scientific research applications:

Mechanism of Action

Target of Action

The primary targets of this compound are a variety of enzymes and receptors in the biological system . The compound’s triazole nucleus, which contains two carbon and three nitrogen atoms, is readily capable of binding with these targets . This versatile biological activity is a characteristic feature of triazole compounds .

Mode of Action

The compound interacts with its targets primarily through DNA intercalation . This involves the insertion of the compound between the base pairs of the DNA helix, disrupting the normal functioning of the DNA and leading to changes in the cell .

Biochemical Pathways

The compound affects various biochemical pathways due to its wide spectrum of biological activity. As an anticancer agent, it intercalates DNA, disrupting the normal functioning of cancer cells . It also exhibits antimicrobial activity, making it effective against a wide class of Gram-positive and Gram-negative bacteria .

Result of Action

The compound’s action results in a range of molecular and cellular effects. As an anticancer agent, it exhibits cytotoxicity against various cancer cell lines . It also shows promising antiviral activity and exhibits antibacterial and/or antifungal activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the presence of a piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems . Additionally, the compound’s activity can be influenced by the specific conditions under which it is synthesized .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate typically involves multiple steps. One common method includes the reaction of 2-(4-phenyl-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetic acid with various amino acid esters via the DCC coupling method in the presence of N-hydroxybenzotriazole . This method yields the desired product in good quantities.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to industrial levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazoloquinoxaline derivatives, such as:

Uniqueness

What sets methyl 2-{2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate apart is its unique structure, which combines a triazoloquinoxaline core with a dimethylphenoxy group. This unique combination may contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

methyl 2-[[2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O5/c1-16-9-8-14-22(17(16)2)37-25-24-30-31(27(35)32(24)21-13-7-6-12-20(21)29-25)15-23(33)28-19-11-5-4-10-18(19)26(34)36-3/h4-14H,15H2,1-3H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTGQHGAEQCSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC=C5C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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